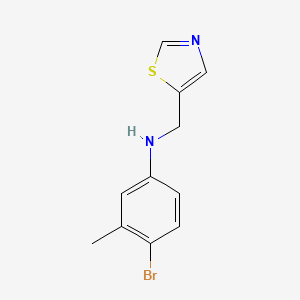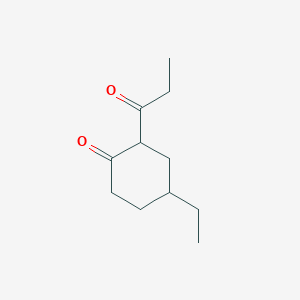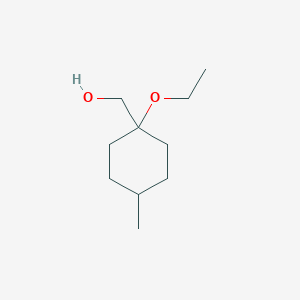
(1-Ethoxy-4-methylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol typically involves the reaction of 4-methylcyclohexanone with ethanol in the presence of a reducing agent . The reaction conditions often include a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1-Ethoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of more reduced alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Ethoxy-4-methylcyclohexyl)methanol is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of alcohols on biological systems.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . These reactions are crucial in understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
(1-Ethoxy-4-methylcyclohexyl)methanol can be compared with other similar compounds such as:
(1-Methoxy-4-methylcyclohexyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Ethoxy-4-ethylcyclohexyl)methanol: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific ethoxy and methyl substitutions, which influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1-ethoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
XQOXOZDTIZOCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


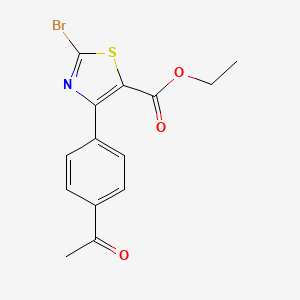
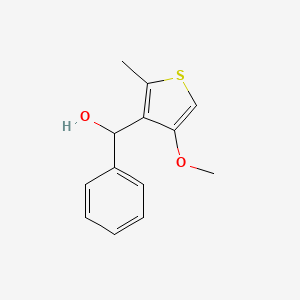
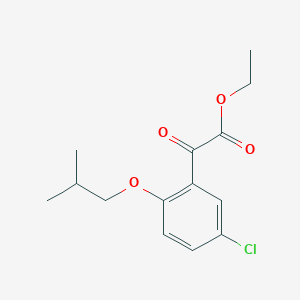
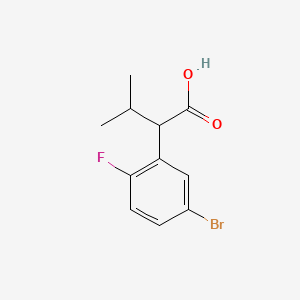
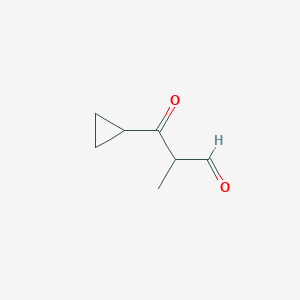
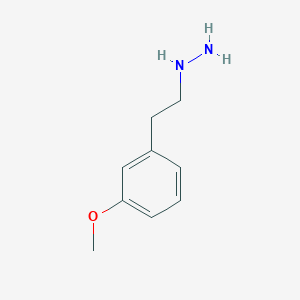
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
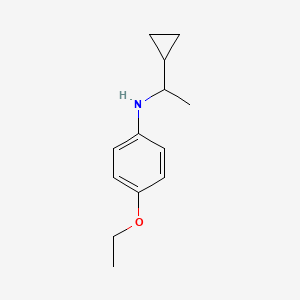
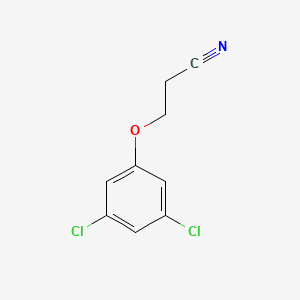
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)

![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
